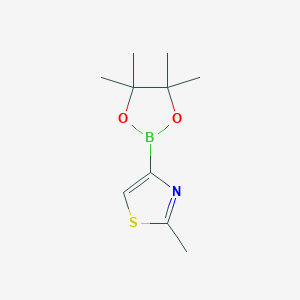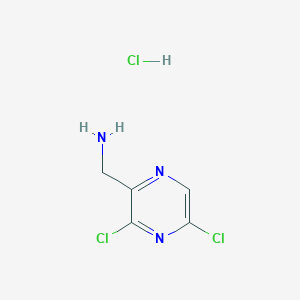
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound .
Synthesis Analysis
The synthesis of this compound involves a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound can be synthesized through nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are revealed through DFT studies. The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .Applications De Recherche Scientifique
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of other compounds, such as 1,4-dihydropyridines and 1,4-dihydropyridine-2-thiones. It has also been used to synthesize 1,2,3-triazoles and 1,2,4-triazoles. Additionally, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-benzotriazoles.
Mécanisme D'action
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole acts as a boron-containing heterocyclic ring, which can be used to catalyze a variety of reactions. For example, it can be used to catalyze the formation of 1,2,3-triazoles and 1,2,4-triazoles from alkyl halides and azide reagents. It can also be used to catalyze the formation of 1,2,3-benzotriazoles from alkyl halides and aryl azides.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, antioxidant, and antifungal effects. Additionally, it has been found to have cytotoxic effects on cancer cells, as well as to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments has several advantages. For example, it is relatively inexpensive, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it can be used in a variety of reactions. However, there are also some limitations to consider. For example, it is not very soluble in water, so it is not suitable for reactions that require aqueous solutions. Additionally, it is not very stable in the presence of oxygen, so it must be handled carefully.
Orientations Futures
There are a variety of potential future directions for research involving 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. For example, it could be used in the synthesis of a variety of other compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Additionally, it could be used to synthesize a variety of heterocyclic compounds, such as 1,2,3-benzotriazoles. Furthermore, it could be used to explore the potential therapeutic effects of this compound, such as its anti-inflammatory, antioxidant, and antifungal effects. Finally, it could be used to explore the potential of this compound as an inhibitor of bacterial growth.
Méthodes De Synthèse
The synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically begins with the reaction of 2-methyl-4-iodo-1,3-thiazole and tetramethyl-1,3,2-dioxaborolane. The reaction proceeds in the presence of a base such as sodium bicarbonate and a catalyst such as palladium. The product is then purified by column chromatography to yield this compound.
Propriétés
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-12-8(6-15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRASGOKAVZCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171878 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-96-6 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)

